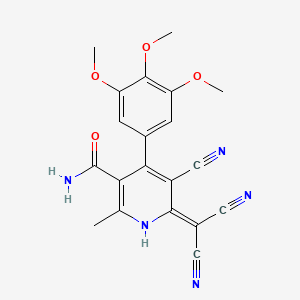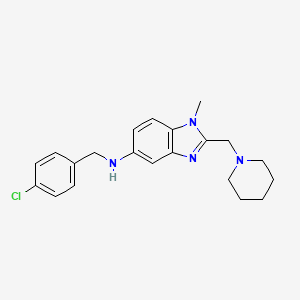
5-Cyano-6-(dicyanomethylidene)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CYANO-6-(DICYANOMETHYLENE)-2-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound known for its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano, dicyanomethylene, methyl, and trimethoxyphenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 5-CYANO-6-(DICYANOMETHYLENE)-2-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with cyanoacetamide derivatives under basic conditions, followed by cyclization and further functional group modifications. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific solvents, temperatures, and p
Properties
Molecular Formula |
C20H17N5O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
5-cyano-6-(dicyanomethylidene)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C20H17N5O4/c1-10-16(20(24)26)17(13(9-23)18(25-10)12(7-21)8-22)11-5-14(27-2)19(29-4)15(6-11)28-3/h5-6,25H,1-4H3,(H2,24,26) |
InChI Key |
AZEMZYAGNDPKQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C(C#N)C#N)N1)C#N)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-3-(benzylamino)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B11056804.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056812.png)
![3-(3,4-difluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056819.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11056826.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one](/img/structure/B11056832.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056834.png)
![3-[3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole](/img/structure/B11056837.png)
![4-(4-hydroxy-3-methoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11056853.png)
![4-(1,3-benzodioxol-5-yl)-3-methyl-1-[6-(morpholin-4-yl)pyridazin-3-yl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11056857.png)


![18,18-dimethyl-14-propan-2-yl-17-oxa-11-thia-3,5,6,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11056874.png)
![Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11056877.png)
![6-(4-acetylphenyl)-3-(2-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11056878.png)
